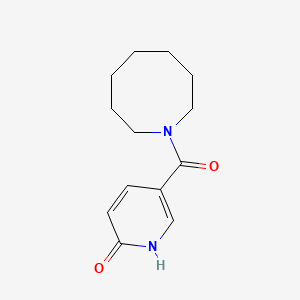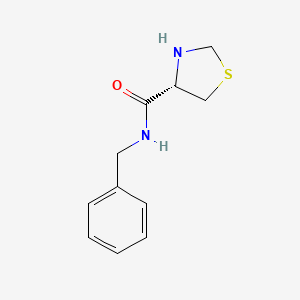![molecular formula C17H16N2O2 B7476214 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide, also known as GW5074, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high specificity for the protein kinase CK1δ, which plays an important role in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
Wirkmechanismus
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide specifically targets CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ by N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of PER2, leading to the disruption of circadian rhythm regulation. It has also been shown to inhibit the Wnt signaling pathway, leading to the suppression of embryonic development and cancer progression. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to DNA damage, leading to increased cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in lab experiments is its high specificity for CK1δ, which allows for the selective inhibition of this kinase. Furthermore, its small molecule size and ease of synthesis make it a convenient tool for studying the role of CK1δ in different cellular processes. However, one limitation of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective CK1δ inhibitors based on the structure of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide. Furthermore, the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in combination with other inhibitors may provide a more effective strategy for targeting CK1δ in different cellular processes.
Synthesemethoden
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydroindole-2-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate with benzoyl chloride to form N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used in various scientific research studies to investigate the role of CK1δ in different cellular processes. For example, it has been shown to inhibit the phosphorylation of PER2, a protein involved in circadian rhythm regulation, by CK1δ. It has also been used to study the role of CK1δ in the Wnt signaling pathway, which is involved in embryonic development and cancer. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used to investigate the role of CK1δ in the DNA damage response, which is important for maintaining genomic stability.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(12-18-17(21)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBKQLCLZWBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)



